molecular formula C19H18F2N2O3 B14275406 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide CAS No. 184761-02-2

2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide

Cat. No.: B14275406
CAS No.: 184761-02-2
M. Wt: 360.4 g/mol
InChI Key: RTUDUHCMDUQUFN-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide is a chemical compound characterized by the presence of difluorobenzamide, formylphenyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,6-difluorobenzoic acid and 4-formylphenylmorpholine. The synthesis may involve steps such as:

    Formation of the amide bond: This can be achieved by reacting 2,6-difluorobenzoic acid with an amine derivative of 4-formylphenylmorpholine under dehydrating conditions.

    Functional group transformations: These may include oxidation or reduction reactions to introduce or modify functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Replacement of fluorine atoms with nucleophiles.

Scientific Research Applications

2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and the morpholine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The formyl group can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the formylphenyl and morpholine groups.

    4-Formylphenylmorpholine: Contains the formylphenyl and morpholine groups but lacks the difluorobenzamide moiety.

Uniqueness

2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

184761-02-2

Molecular Formula

C19H18F2N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2,6-difluoro-N-[(4-formylphenyl)-morpholin-4-ylmethyl]benzamide

InChI

InChI=1S/C19H18F2N2O3/c20-15-2-1-3-16(21)17(15)19(25)22-18(23-8-10-26-11-9-23)14-6-4-13(12-24)5-7-14/h1-7,12,18H,8-11H2,(H,22,25)

InChI Key

RTUDUHCMDUQUFN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)C=O)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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